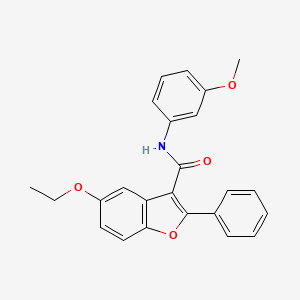

5-ethoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide

Description

Chemical Structure and Properties The compound 5-ethoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide (IUPAC name) has a molecular formula of C₂₄H₂₁NO₄ and a molecular weight of 387.4 g/mol. Its structure comprises a benzofuran core substituted with ethoxy, phenyl, and carboxamide groups. The carboxamide moiety is linked to a 3-methoxyphenyl group, contributing to its polar surface area (TPSA: 60.7 Ų) and lipophilicity (LogP: 5.1) .

Properties

Molecular Formula |

C24H21NO4 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

5-ethoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C24H21NO4/c1-3-28-19-12-13-21-20(15-19)22(23(29-21)16-8-5-4-6-9-16)24(26)25-17-10-7-11-18(14-17)27-2/h4-15H,3H2,1-2H3,(H,25,26) |

InChI Key |

RRHQOJFDVUMCGL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

5-Ethoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure is characterized by a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to 5-ethoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide have shown promising results against various cancer cell lines.

Key Findings:

- Cell Viability: The compound exhibited significant cytotoxicity against hepatocellular carcinoma (HCC) cell lines (Huh7 and PLC/PRF/5), with IC50 values indicating effective suppression of cell proliferation at concentrations as low as 5 μM .

- Mechanisms of Action: The compound was found to inhibit the epithelial-mesenchymal transition (EMT) process by upregulating E-cadherin and downregulating vimentin and MMP-9, which are critical markers associated with metastasis .

Anti-Metastatic Effects

The anti-metastatic properties of benzofuran derivatives are noteworthy. The compound has been shown to significantly reduce cell migration and invasion in vitro, suggesting its potential as an anti-metastatic agent.

Research Insights:

- Migration Inhibition: In a scratching motility assay, non-cytotoxic concentrations of the compound inhibited Huh7 cell migration effectively .

- Integrin Signaling: The compound suppressed integrin α7 expression and deactivated downstream signaling pathways (FAK/AKT), which are crucial for cancer cell invasion .

Data Summary

| Biological Activity | Effect Observed | Concentration (μM) | Cell Line |

|---|---|---|---|

| Cytotoxicity | Significant reduction in viability | 5 - 80 | Huh7 |

| Migration Inhibition | Reduced motility | 1 - 5 | Huh7 |

| EMT Marker Regulation | Upregulation of E-cadherin; downregulation of vimentin and MMP-9 | N/A | Huh7 |

Case Studies

Case Study 1: In Vitro Analysis of HCC Cells

A study conducted on Huh7 cells demonstrated that treatment with the compound led to a marked decrease in cell viability after 24 hours, with an IC50 value of approximately 48.22 μM. This effect was more pronounced at higher concentrations, indicating dose-dependent cytotoxicity .

Case Study 2: Mechanistic Investigation

Further mechanistic studies revealed that the compound's ability to modulate EMT markers plays a crucial role in its anti-metastatic activity. By inhibiting integrin α7 signaling, the compound effectively reduced cancer cell invasiveness .

Comparison with Similar Compounds

Key Descriptors

- SMILES :

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 - InChI Key :

RRHQOJFDVUMCGL-UHFFFAOYSA-N - 3D Structure : Cartesian coordinates confirm a planar benzofuran ring with substituents influencing steric and electronic properties .

Structural and Functional Analogues

The compound belongs to the benzofuran carboxamide class, which is explored for pharmacological applications. Below is a comparison with structurally related analogues:

Key Observations

Substituent Effects on Lipophilicity :

- The 3-methoxyphenyl group in the target compound provides moderate LogP (5.1 ), ideal for balancing membrane permeability and solubility .

- Replacing the methoxy group with a 4-ethylphenyl (as in ) likely increases LogP due to reduced polarity.

- The 4-(N-methylacetamido)phenyl variant may exhibit lower LogP than the target compound due to polar acetamido interactions.

Impact on Bioavailability: The target’s TPSA (60.7 Ų) suggests moderate passive absorption, typical for CNS-active compounds.

Synthetic Feasibility :

- The ethylsulfinyl derivative requires specialized synthesis for chiral centers, unlike the straightforward carboxamide coupling in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.